molecular formula C8H4ClNO5S B3038101 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride CAS No. 74171-22-5

2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

Cat. No.: B3038101
CAS No.: 74171-22-5
M. Wt: 261.64 g/mol
InChI Key: YLRUKOOOADWBQH-UHFFFAOYSA-N
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Description

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS 74171-22-5) is a specialized heterocyclic building block with molecular formula C 8 H 4 ClNO 5 S and molecular weight 261.63 g/mol . This sulfonyl chloride derivative serves as a critical intermediate in organic synthesis and medicinal chemistry, particularly for the development of sulfonamide-based compounds through nucleophilic substitution reactions . Its research value is demonstrated in patent literature describing its use as a key precursor for synthesizing 2,4-dioxo-quinazoline-6-sulfonamide derivatives investigated as potent inhibitors of the enzyme PARG (Poly(ADP-ribose) glycohydrolase) , a promising target for oncology research. The benzoxazine dione core structure provides a rigid scaffold for drug discovery, while the highly reactive sulfonyl chloride group (confirmed by SMILES strings O=S(C1=CC=C(NC(OC2=O)=O)C2=C1)(Cl)=O and Canonical Smiles O=C1NC2=CC=C(S(=O)(=O)Cl)C=C2C(=O)O1 ) enables efficient derivatization. Researchers should handle this material with appropriate precautions as it may cause skin and eye irritation and be harmful if swallowed . This product is intended for research and development purposes exclusively and is not certified for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dioxo-1H-3,1-benzoxazine-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO5S/c9-16(13,14)4-1-2-6-5(3-4)7(11)15-8(12)10-6/h1-3H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRUKOOOADWBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)OC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501185947
Record name 1,4-Dihydro-2,4-dioxo-2H-3,1-benzoxazine-6-sulfonyl chloride
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Molecular Weight

261.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74171-22-5
Record name 1,4-Dihydro-2,4-dioxo-2H-3,1-benzoxazine-6-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74171-22-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-2,4-dioxo-2H-3,1-benzoxazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
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Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Benzoxazine Derivatives
Compound Name Substituent at Position 6 Reactivity/Applications CAS Number Source
2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride –SO₂Cl High reactivity; used in sulfonamide synthesis 74171-22-5 / 1785307-15-4
2-Phenyl-4-oxo-3,1-benzoxazine-6-sulfonic acid –SO₃H Low reactivity; potential use in surfactants Not provided
2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid –COOH Forms amides/esters; intermediate in drug design Not provided
6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione –CF₃ Enhanced metabolic stability; fluorinated drug candidate Discontinued

Key Observations :

  • Reactivity : Sulfonyl chlorides exhibit superior electrophilicity compared to sulfonic acids or carboxylic acids, enabling efficient coupling with amines .
  • Pharmaceutical Relevance : The trifluoromethyl derivative () highlights the role of fluorine in improving drug-like properties, whereas the target compound’s sulfonyl chloride group is more suited for intermediate synthesis .
Comparison with Non-Benzoxazine Sulfonyl Chlorides
Compound Name Core Structure Applications CAS Number Source
This compound Benzoxazine Medicinal chemistry intermediate 74171-22-5
1,3-Benzothiazole-6-sulfonyl chloride Benzothiazole Materials science; agrochemicals 181124-40-3
3-Chloro-4-phenoxybenzene-1-sulfonyl chloride Benzene Polymer crosslinking agent 1306076-87-8

Key Observations :

  • Heterocyclic Influence : Benzoxazine derivatives are prioritized in drug development due to their fused oxygen-nitrogen ring system, contrasting with benzothiazoles (common in materials) or simple aryl sulfonyl chlorides .
Pharmacological Comparison: Efavirenz vs. Target Compound
Compound Name Core Structure Pharmacological Activity CAS Number Source
Efavirenz Benzoxazinone Non-nucleoside reverse transcriptase inhibitor (NNRTI) 154598-52-4
This compound Benzoxazine Synthetic intermediate (no direct therapeutic use) 74171-22-5

Key Observations :

  • Structural Similarity : Both share a benzoxazine-related core, but efavirenz’s cyclopropylethynyl and trifluoromethyl groups confer antiviral activity, absent in the sulfonyl chloride derivative .

Limitations and Discrepancies

  • Data Gaps : Melting points, solubility, and stability data for the target compound are absent in the evidence, necessitating experimental validation.

Biological Activity

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is a compound of interest due to its potential biological activities. This benzoxazine derivative has been studied for its pharmacological properties, particularly in the context of medicinal chemistry. The compound's structure suggests various mechanisms of action that could be beneficial in treating several diseases.

  • Chemical Formula : C8H4ClNO5S
  • Molecular Weight : 251.64 g/mol
  • CAS Number : 22671618

Biological Activity

Research indicates that derivatives of benzoxazine compounds exhibit a range of biological activities including:

  • Antimicrobial Activity : Some studies suggest that benzoxazine derivatives possess antibacterial and antifungal properties. The presence of the sulfonyl chloride group may enhance these activities by facilitating interactions with microbial enzymes or membranes.
  • Anticancer Properties : Benzoxazines have been evaluated for their potential anticancer effects. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation, potentially by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory processes.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various benzoxazine derivatives and their evaluation against bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

In vitro studies have demonstrated that benzoxazine derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the induction of G1 phase arrest and apoptosis through the activation of caspases .

Anti-inflammatory Activity

Research has shown that certain benzoxazine derivatives can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages, indicating a potential anti-inflammatory mechanism. These findings suggest that modifications to the benzoxazine structure can lead to enhanced anti-inflammatory effects .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/EffectivenessReference
AntibacterialStaphylococcus aureus15 µg/mL
AntibacterialEscherichia coli20 µg/mL
AnticancerHeLa cellsIC50 = 10 µM
AnticancerMCF-7 cellsIC50 = 12 µM
Anti-inflammatoryMacrophagesInhibition of NO production by 50% at 25 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
Reactant of Route 2
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2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

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